molecular formula C12H14O3 B024809 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- CAS No. 19671-83-1

4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl-

Cat. No. B024809
CAS RN: 19671-83-1
M. Wt: 206.24 g/mol
InChI Key: YLTURFBJNZVQNF-UHFFFAOYSA-N
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Description

4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 5-ethyl-2,3-dimethyl-4,7-dihydroxybenzofuran and is a derivative of benzofuran.

Scientific Research Applications

4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- has been studied extensively for its potential applications in various fields. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have antimicrobial and antifungal properties.

Mechanism Of Action

The mechanism of action of 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- is not fully understood. However, it is believed that the compound exerts its effects by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Additionally, it has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- in lab experiments is its relatively low toxicity. However, its solubility in water is limited, which can make it challenging to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl-. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Another area of interest is its potential use as an antimicrobial and antifungal agent. Further studies are needed to determine its efficacy against different types of microorganisms and to develop more effective formulations. Finally, more research is needed to explore the potential applications of this compound in other fields such as agriculture and environmental science.
In conclusion, 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- is a chemical compound that has shown promise in scientific research for its potential applications in various fields. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects. With further research, this compound has the potential to make significant contributions to various fields.

Synthesis Methods

The synthesis of 4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl- can be achieved through various methods. One of the commonly used methods is the reduction of 4,7-Benzofurandione, 2,3-dimethyl-5-ethyl- using sodium borohydride. Another method involves the oxidation of 5-ethyl-2,3-dimethylphenol using potassium permanganate. Both methods have been successfully used to synthesize this compound.

properties

CAS RN

19671-83-1

Product Name

4,7-Benzofurandiol, 2,3-dimethyl-5-ethyl-

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

5-ethyl-2,3-dimethyl-1-benzofuran-4,7-diol

InChI

InChI=1S/C12H14O3/c1-4-8-5-9(13)12-10(11(8)14)6(2)7(3)15-12/h5,13-14H,4H2,1-3H3

InChI Key

YLTURFBJNZVQNF-UHFFFAOYSA-N

SMILES

CCC1=CC(=C2C(=C1O)C(=C(O2)C)C)O

Canonical SMILES

CCC1=CC(=C2C(=C1O)C(=C(O2)C)C)O

Other CAS RN

19671-83-1

synonyms

2,3-Dimethyl-5-ethyl-4,7-benzofurandiol

Origin of Product

United States

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